molecular formula C8H15NO4S B180071 Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate CAS No. 320424-42-8

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B180071
CAS No.: 320424-42-8
M. Wt: 221.28 g/mol
InChI Key: BEZZIYNUEDUKHC-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is a piperidine derivative featuring a methyl ester group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperidine ring. Piperidinecarboxylates are widely studied for their roles in medicinal chemistry, particularly as analgesics, enzyme inhibitors, or intermediates in drug synthesis .

Properties

IUPAC Name

methyl 1-methylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZIYNUEDUKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377114
Record name methyl 1-(methylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-42-8
Record name methyl 1-(methylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Methylsulfonyl Groups

A common strategy involves introducing the methylsulfonyl (-SO₂Me) group to a preformed piperidine carboxylate scaffold. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key intermediate in analogous syntheses. In one protocol, piperidine derivatives undergo sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or diisopropylamine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF), yielding sulfonylated products in 70–85% efficiency.

Subsequent esterification of the carboxylate group is achieved via Steglich conditions using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous DCM. This step converts tert-butyl esters to methyl esters, though competing hydrolysis must be controlled by maintaining strict anhydrous conditions.

Multi-Step Synthesis from Ethyl 1-Benzyl-4-Oxo-3-Piperidinecarboxylate

BOC Protection and Triflation

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate (11 ) is transformed into its N-BOC-protected derivative (12 ) through a two-step sequence involving (i) BOC-anhydride in THF/water and (ii) trifluoromethanesulfonic anhydride for triflation. The triflate group enhances the reactivity of the piperidine ring for subsequent Suzuki couplings or nucleophilic substitutions.

Suzuki Coupling and Deprotection

Coupling 12 with phenylboronic acid under palladium catalysis introduces aryl groups at the 4-position. After BOC removal with trifluoroacetic acid (TFA), the resulting amine (14 ) undergoes N-ethylation using ethyl iodide and potassium carbonate. Ester hydrolysis with NaOH/MeOH yields the carboxylic acid (16 ), which is esterified with methanol under Steglich conditions to form the methyl ester.

Table 1: Key Reaction Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Source
Triflation of 11 Tf₂O, DIEA, DCM, 0°C82
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane, 80°C75
Steglich EsterificationDCC, DMAP, MeOH, DCM, 25°C68

Alkylation of Piperidine Derivatives

Mitsunobu Reaction for Ether Formation

In analogs of methyl 1-(methylsulfonyl)-4-piperidinecarboxylate, the Mitsunobu reaction installs ether linkages using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For instance, reacting 4-hydroxypiperidine carboxylates with methanol and DEAD/PPh₃ in THF achieves O-methylation in 60–75% yields. However, competing N-alkylation may occur unless the amine is adequately protected.

Direct Sulfonylation of Piperidine Amines

Unprotected piperidine amines react with methanesulfonyl chloride in dichloromethane at 0°C, forming the sulfonamide in near-quantitative yields. Subsequent esterification of the carboxylate group via acid-catalyzed methanolysis (H₂SO₄, reflux) completes the synthesis. This route avoids intermediate protection/deprotection but risks over-sulfonylation at multiple amine sites.

Solid-Phase Synthesis and Parallel Optimization

Resin-Bound Intermediates

Solid-supported synthesis enables rapid optimization of reaction conditions. Wang resin-linked piperidine carboxylates undergo sulfonylation with MsCl and DIEA in DMF, followed by cleavage with TFA/MeOH to yield methyl esters. This method achieves 85–90% purity but requires rigorous washing to remove excess reagents.

High-Throughput Screening

Parallel reactions varying bases (K₂CO₃, CsF, NaH) and solvents (DMA, NMP, ethanol) identify optimal conditions for sulfonylation and esterification. For example, cesium fluoride in N,N-dimethylacetamide (DMA) at 85°C improves yields to 90% by enhancing nucleophilicity of the piperidine nitrogen.

Table 2: Solvent and Base Effects on Sulfonylation Yield

BaseSolventTemperature (°C)Yield (%)Source
K₂CO₃NMP10078
CsFDMA8590
NaHDMF9065

Green Chemistry Approaches

Solvent-Free Sulfonylation

Ball-milling piperidine carboxylates with MsCl and K₂CO₃ eliminates solvent use, achieving 80% conversion in 2 hours. This mechanochemical method reduces waste but requires specialized equipment.

Aqueous Methanol Esterification

Esterifying carboxylic acids with methanol in water using p-toluenesulfonic acid (PTSA) as a catalyst achieves 70% yields under reflux. While environmentally benign, this method is less efficient than anhydrous Steglich conditions.

Challenges and Side Reactions

Over-Sulfonylation

Using excess MsCl or elevated temperatures leads to di-sulfonylated byproducts. Controlled addition of MsCl at 0°C and stoichiometric base minimizes this issue.

Ester Hydrolysis

The methyl ester group is prone to hydrolysis under basic conditions. Reactions employing K₂CO₃ or CsF must avoid prolonged exposure to moisture .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under basic conditions. Common bases used include sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid produced during the reaction. Following this, esterification with methanol yields the final product. Industrially, similar methods are employed but optimized for larger-scale production using continuous flow systems to enhance yield and purity.

Chemical Structure:

  • Molecular Formula: C₈H₁₅NO₄S
  • Molecular Weight: 221.277 g/mol
  • CAS Number: 320424-42-8

Chemical Research

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desirable properties.

Biological Studies

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its use in developing new antibiotics.
  • Anticancer Activity: Preliminary research has indicated that compounds related to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical agent. Its structural characteristics make it a candidate for designing drugs targeting specific biological pathways, particularly in oncology and infectious diseases .

Study ReferenceActivity TypeFindings
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Rho Kinase InhibitorPotential therapeutic applications in cancer and inflammation

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions—such as oxidation to form sulfone derivatives or reduction to sulfide derivatives—makes it a valuable building block in synthetic chemistry .

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties Evidence ID
This compound* C₈H₁₅NO₄S 221.27 (calc.) -SO₂CH₃ (1), -COOCH₃ (4) Predicted higher solubility vs. ethyl esters; potential irritant (analog data) N/A
Ethyl 1-(methylsulfonyl)-4-piperidinecarboxylate C₉H₁₇NO₄S 235.30 -SO₂CH₃ (1), -COOCH₂CH₃ (4) Increased lipophilicity vs. methyl ester; used in synthetic intermediates
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate C₁₃H₁₇NO₄S 283.34 -SO₂C₆H₅ (1), -COOCH₃ (4) Higher molecular weight; melting point: 83–85°C; irritant
Methyl 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate C₁₄H₁₈ClNO₄S 331.81 -SO₂(CH₂C₆H₄Cl-2) (1), -COOCH₃ (4) Bulky aromatic substituent; chloro group enhances electronic effects
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate C₁₄H₁₇ClN₂O₆S 392.82 -SO₂C₆H₃Cl(NO₂)-4 (1), -COOCH₂CH₃ (4) Nitro group increases reactivity; high steric hindrance

*Calculated properties based on analog data.

Key Observations:
  • Ester Group Variation : Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity compared to methyl esters, which may influence metabolic stability and membrane permeability in drug design .
  • Sulfonyl Substituents: Methylsulfonyl: Electron-withdrawing but less sterically demanding than aromatic sulfonyl groups. Aromatic Sulfonyl (e.g., phenyl, chlorobenzyl): Introduce steric bulk and modulate electronic properties. Nitro-Substituted Sulfonyl: Compounds like Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate () are highly reactive, making them suitable for electrophilic substitution reactions .

Biological Activity

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is a compound of interest due to its potential pharmacological applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a methylsulfonyl group and a carboxylate moiety. This structure is significant as it influences the compound's interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes:

  • Muscarinic Acetylcholine Receptors (mAChRs) : Research indicates that compounds with similar structures can act as antagonists or agonists at mAChRs, which are involved in numerous physiological processes. The selectivity towards specific mAChR subtypes can influence therapeutic outcomes in conditions such as Alzheimer's disease and schizophrenia .
  • Enzyme Inhibition : Similar piperidine derivatives have shown inhibitory effects on viral proteases, particularly in studies involving coronaviruses. These compounds were evaluated for their ability to inhibit the main protease (Mpro) essential for viral replication .

Table 1: Biological Activity Summary

Activity Effect Reference
Muscarinic Receptor BindingAntagonistic activity at M5 receptor
Viral Protease InhibitionInhibition of SARS-CoV-2 Mpro
Antiviral ActivityModerate activity against influenza viruses

Case Studies

  • Muscarinic Receptor Studies :
    A study investigated the binding affinity of various piperidine derivatives to mAChRs, revealing that modifications to the methylsulfonyl group could enhance selectivity and potency at the M5 receptor subtype. The compound demonstrated significant antagonistic properties, suggesting potential applications in treating disorders linked to cholinergic dysfunction .
  • Antiviral Research :
    In a series of antiviral assays, this compound analogues were tested against human coronaviruses. While some showed micromolar activity against HCoV-229E, further optimization led to the identification of more potent inhibitors targeting Mpro, indicating a promising avenue for developing antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and sulfonyl group have been shown to significantly impact receptor selectivity and enzyme inhibition efficacy. For instance:

  • Replacing the methyl group on the piperidine ring with larger substituents can enhance binding affinity.
  • Alterations in the sulfonyl group may improve solubility and bioavailability, critical for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine precursor. A common approach involves reacting 4-piperidinecarboxylic acid methyl ester with methylsulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) to introduce the sulfonyl group . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation. Post-reaction purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to achieve >98% purity, as noted in similar piperidine derivative syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :
  • 1H/13C NMR : The methylsulfonyl group (-SO2CH3) deshields adjacent protons, causing distinct downfield shifts (e.g., δ 3.0–3.5 ppm for CH2-SO2). The ester carbonyl (COOCH3) appears at ~170 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular ion peaks (e.g., [M+H]+) and fragments indicative of sulfonyl and ester cleavages .
  • IR Spectroscopy : Strong absorbance at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirms the sulfonyl group .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of the piperidine ring in nucleophilic or electrophilic reactions, and what experimental evidence supports this?

  • Methodological Answer : The electron-withdrawing sulfonyl group reduces the basicity of the piperidine nitrogen, making it less reactive toward electrophiles. For example, in substitution reactions, the sulfonyl group directs nucleophiles to the para position of the piperidine ring. Experimental studies on analogous compounds show that sulfonyl-substituted piperidines require harsher conditions (e.g., elevated temperatures or strong bases) for alkylation compared to non-sulfonylated derivatives . Kinetic data from HPLC-monitored reactions support slower reaction rates due to reduced electron density .

Q. What are the common impurities or by-products formed during the synthesis of this compound, and how can chromatographic methods be optimized for their separation?

  • Methodological Answer :
  • Common Impurities : Unreacted starting materials (e.g., 4-piperidinecarboxylate), di-sulfonylated by-products, and hydrolyzed esters (e.g., carboxylic acids under acidic conditions).
  • Chromatographic Optimization : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer pH 4.6, 65:35) effectively separates sulfonylated products from polar impurities. Gradient elution (5–95% organic phase over 20 minutes) resolves di-sulfonylated species, as validated in similar syntheses .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :
  • Stability : The ester group is prone to hydrolysis in humid environments. Storage at 2–8°C in anhydrous solvents (e.g., DMSO or dry DCM) preserves integrity for >6 months.
  • Degradation Products : Hydrolysis yields 1-(methylsulfonyl)-4-piperidinecarboxylic acid, detectable via TLC (Rf shift) or LC-MS ([M-H2O]+ fragments) .

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